molecular formula C29H24ClN B13692760 9-(7-Chloro-9,9-dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole

9-(7-Chloro-9,9-dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole

Cat. No.: B13692760
M. Wt: 422.0 g/mol
InChI Key: PLRWWTIRDQXAIZ-UHFFFAOYSA-N
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Description

The compound 9-(7-Chloro-9,9-dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole is a complex organic molecule that combines structural elements from both fluorene and carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(7-Chloro-9,9-dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole typically involves multi-step organic reactions

  • Synthesis of 7-Chloro-9,9-dimethyl-9H-fluorene

      Starting Material: 7-Chloro-9H-fluorene

      Reagents: Methyl iodide, potassium carbonate

      Conditions: Reflux in acetone

      Product: 7-Chloro-9,9-dimethyl-9H-fluorene

  • Coupling with 3,6-Dimethylcarbazole

      Starting Material: 7-Chloro-9,9-dimethyl-9H-fluorene

      Reagents: 3,6-Dimethylcarbazole, palladium catalyst, base

      Conditions: Suzuki coupling reaction

      Product: this compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Aqueous or organic solvents

      Products: Oxidized derivatives of the fluorene and carbazole moieties

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous conditions

      Products: Reduced derivatives, such as alcohols or amines

  • Substitution

      Reagents: Halogenating agents, nucleophiles

      Conditions: Various solvents and temperatures

      Products: Substituted derivatives at the chloro or methyl positions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum

    Solvents: Acetone, toluene, dichloromethane

Scientific Research Applications

Chemistry

    Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.

    Photonic Devices: Employed in the fabrication of photonic devices, including lasers and optical sensors.

Biology and Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in oncology and neurology.

    Biological Probes: Utilized as a fluorescent probe in biological imaging and diagnostic applications.

Industry

    Materials Science: Incorporated into advanced materials for coatings, adhesives, and composites due to its stability and electronic properties.

Mechanism of Action

The mechanism of action of 9-(7-Chloro-9,9-dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole is largely dependent on its application. In organic electronics, its mechanism involves the efficient transport of electrons and holes, contributing to the overall performance of devices like OLEDs. In medicinal chemistry, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-(9,9-Dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole
  • 9-(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole
  • 9-(7-Methoxy-9,9-dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole

Uniqueness

The presence of the chloro substituent in 9-(7-Chloro-9,9-dimethyl-9H-fluoren-2-yl)-3,6-dimethyl-9H-carbazole imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity, stability, and overall performance in various applications.

Properties

Molecular Formula

C29H24ClN

Molecular Weight

422.0 g/mol

IUPAC Name

9-(7-chloro-9,9-dimethylfluoren-2-yl)-3,6-dimethylcarbazole

InChI

InChI=1S/C29H24ClN/c1-17-5-11-27-23(13-17)24-14-18(2)6-12-28(24)31(27)20-8-10-22-21-9-7-19(30)15-25(21)29(3,4)26(22)16-20/h5-16H,1-4H3

InChI Key

PLRWWTIRDQXAIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=CC5=C(C=C4)C6=C(C5(C)C)C=C(C=C6)Cl

Origin of Product

United States

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